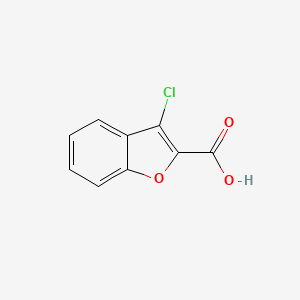

3-Chlorobenzofuran-2-carboxylic acid

Description

Significance of Benzofuran (B130515) Core Structures in Medicinal Chemistry and Materials Science

The benzofuran scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govniscair.res.inrsc.org This has led to the development of numerous therapeutic agents with applications in various disease areas. The inherent bioactivity of the benzofuran nucleus has made it a focal point for medicinal chemists aiming to design and synthesize novel drugs with improved efficacy and safety profiles. arabjchem.orgnih.gov

The diverse biological activities attributed to benzofuran-containing compounds are extensive. Researchers have reported significant antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties among various benzofuran derivatives. nih.govontosight.ai For instance, certain substituted benzofurans have shown potent activity against multidrug-resistant bacteria, offering potential solutions to the growing challenge of antibiotic resistance. arabjchem.org In the realm of oncology, benzofuran-based molecules have been investigated for their ability to inhibit tumor growth through various mechanisms, including the disruption of cancer cell signaling pathways. rsc.org

Beyond its therapeutic applications, the benzofuran framework is also gaining traction in the field of materials science. Its rigid, planar structure and conjugated π-electron system make it an attractive building block for the development of organic electronic materials. nih.gov Benzofuran derivatives have been incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), contributing to the advancement of flexible and transparent electronics. The versatility of the benzofuran core allows for fine-tuning of its electronic and optical properties through chemical modification, enabling the creation of materials with tailored functionalities.

The following table provides a summary of the diverse applications of the benzofuran core:

| Field | Application | Examples of Activities/Properties |

| Medicinal Chemistry | Antimicrobial | Activity against various bacteria and fungi |

| Anticancer | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction of inflammatory responses | |

| Antiviral | Inhibition of viral replication | |

| Materials Science | Organic Electronics | Component in OLEDs, OPVs, and OFETs |

| Polymers | Monomer for high-performance polymers |

Rationale for Focused Investigation on 3-Chlorobenzofuran-2-carboxylic acid within the Benzofuran Class

Within the extensive family of benzofuran derivatives, this compound has emerged as a compound of particular interest for several key reasons. Its strategic substitution pattern, featuring a chlorine atom at the 3-position and a carboxylic acid group at the 2-position, renders it a highly versatile and valuable synthetic intermediate in the preparation of more complex and biologically active molecules. arabjchem.orgniscair.res.in

The presence of the carboxylic acid group at the 2-position provides a convenient handle for a variety of chemical transformations. This functional group can be readily converted into esters, amides, and other derivatives, allowing for the facile introduction of diverse structural motifs. nih.govmdpi.com This modular approach is highly advantageous in medicinal chemistry, as it enables the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of a lead compound.

The chlorine atom at the 3-position also plays a crucial role in the reactivity and biological activity of the molecule and its downstream derivatives. Halogen atoms, such as chlorine, are known to modulate the electronic properties of a molecule and can enhance its binding affinity to biological targets through halogen bonding and other non-covalent interactions. mdpi.com Furthermore, the chloro-substituent can influence the metabolic stability and pharmacokinetic profile of a drug candidate. In some synthesized derivatives, the presence of a chloro group on the benzofuran ring has been associated with enhanced antimicrobial activity. niscair.res.in

The utility of this compound as a precursor is highlighted in numerous research endeavors. For example, it has been used as a starting material for the synthesis of novel antitubercular agents. arabjchem.org By modifying the carboxylic acid group and introducing various pharmacophores, researchers have been able to generate a library of compounds with promising activity against Mycobacterium tuberculosis. Similarly, derivatives of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated as inhibitors of ischemic cell death, with some compounds showing potent activity. nih.gov

The following table details some of the key derivatives synthesized from this compound and their observed biological activities, underscoring the rationale for its focused investigation:

| Derivative Class | Biological Activity Investigated |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Antimicrobial |

| 3-Substituted-benzofuran-2-carboxylic esters | Ischemic cell death inhibitors |

| Congeners of 3-chlorobenzofuran (B1601996) | Antitubercular |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYPKAKRYNNGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856180-58-0 | |

| Record name | 3-chloro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations of 3 Chlorobenzofuran 2 Carboxylic Acid

Established Synthetic Pathways for 3-Chlorobenzofuran-2-carboxylic acid and its Precursors

Traditional synthetic approaches to this compound and its derivatives often rely on multi-step sequences starting from simpler precursors. These methods form the foundation of benzofuran (B130515) chemistry.

Synthesis from Benzofuran-3(2H)-one Derivatives

A plausible and effective route to the 3-chlorobenzofuran (B1601996) scaffold originates from benzofuran-3(2H)-one, also known as coumaranone. This pathway typically involves the Vilsmeier-Haack reaction, which simultaneously introduces a chlorine atom at the C3 position and a formyl group at the C2 position. wikipedia.orgorganic-chemistry.org

The Vilsmeier-Haack reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electron-rich enol or enolate form of benzofuran-3(2H)-one attacks the Vilsmeier reagent, leading to the formation of 3-chloro-2-formylbenzofuran after elimination and workup.

The resulting aldehyde can then be readily oxidized to the target this compound using standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This two-step process, starting from a cyclic ketone, provides a reliable method for constructing the desired chlorinated carboxylic acid.

Hydrolysis of 3-Chlorobenzofuran-2-carbonitrile

The hydrolysis of a nitrile (cyanide) group is a fundamental transformation in organic chemistry for the synthesis of carboxylic acids. libretexts.org Consequently, 3-Chlorobenzofuran-2-carbonitrile serves as a direct precursor to the target acid. The conversion can be achieved under either acidic or basic conditions. libretexts.orggoogle.com

Acidic Hydrolysis : This method involves heating the nitrile under reflux with an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alkaline Hydrolysis : Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide. This process yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org A subsequent acidification step with a strong acid is required to protonate the carboxylate salt and isolate the free this compound. libretexts.org

This pathway is particularly useful if the nitrile precursor is more readily accessible than the corresponding benzofuran-3(2H)-one derivative.

Esterification and Subsequent Hydrolysis Routes

In many synthetic sequences, it is advantageous to prepare an ester derivative of the target carboxylic acid, which can then be hydrolyzed in a final step. This strategy is often employed to facilitate purification (e.g., by chromatography or distillation) or to protect the carboxylic acid group during other chemical transformations. researchgate.netniscair.res.in

For instance, ethyl or methyl esters of benzofuran-2-carboxylic acids can be synthesized through various cyclization strategies. One common method involves the reaction of a salicylaldehyde (B1680747) derivative with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. researchgate.netniscair.res.in This leads to the formation of the benzofuran-2-carboxylate ester, which can be isolated and purified.

The final step is the saponification of the ester, typically by heating with aqueous sodium hydroxide, followed by acidic workup to yield the pure carboxylic acid. nih.gov This esterification-hydrolysis sequence provides a robust and versatile route to various substituted benzofuran-2-carboxylic acids.

One-Pot Synthetic Procedures for Benzofuran-2-carboxylic acid Derivatives

Modern synthetic chemistry increasingly favors one-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates. These methods improve efficiency, reduce waste, and save time. scielo.brresearchgate.net Several one-pot strategies have been developed for the synthesis of complex benzofuran-2-carboxylic acid derivatives.

One such example involves a three-step sequence comprising a Williamson ether synthesis, ester hydrolysis, and an intramolecular cyclization to build a complex benzofuran-quinoline hybrid molecule. scielo.brresearchgate.net Other one-pot methods may involve a cascade of reactions, such as a palladium-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization, starting from halogenated phenols and terminal alkynes. researchgate.net While not always directly targeting the 3-chloro derivative, these methodologies highlight the power of one-pot reactions to rapidly assemble the core benzofuran-2-carboxylic acid scaffold from simple starting materials.

Advanced Synthetic Strategies for Substituted Benzofuran-2-carboxylic Acids

To overcome the limitations of classical multi-step syntheses, advanced strategies utilizing transition-metal catalysis have become indispensable for the efficient and selective synthesis of substituted benzofurans.

Palladium- and Copper-Catalyzed Approaches

Palladium and copper catalysts are at the forefront of modern synthetic methodologies for constructing and functionalizing the benzofuran ring. nih.govacs.org

Palladium-catalyzed C-H Functionalization: A powerful strategy for introducing substituents onto a pre-formed benzofuran ring is through direct C-H bond activation. mdpi.com Research has demonstrated that by using a directing group, such as an 8-aminoquinoline (B160924) (AQ) amide attached to the C2-carboxyl group, palladium catalysts can selectively activate the C-H bond at the C3 position. mdpi.com This allows for the introduction of various aryl or heteroaryl groups through cross-coupling with aryl iodides, offering a modular route to C3-substituted benzofuran-2-carboxylic acid derivatives after removal of the directing group. mdpi.comnih.gov

Palladium- and Copper-Catalyzed Cyclizations: The construction of the benzofuran ring itself is often achieved through catalytic cyclization reactions. A widely used method is the palladium- and copper-co-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the 2-substituted benzofuran ring. nih.govacs.org

Copper catalysts, often used independently, are also highly effective. Copper-catalyzed methods can facilitate the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to regioselectively produce polysubstituted benzofurans. rsc.org These catalytic systems provide access to a wide range of substituted benzofurans under relatively mild conditions.

The table below summarizes key features of these advanced catalytic approaches.

| Catalytic System | Reaction Type | Key Transformation | Ref. |

| Palladium(II) Acetate | C-H Arylation | Direct functionalization of the C3-position of a benzofuran-2-carboxamide (B1298429) derivative. | mdpi.comnih.gov |

| Palladium/Copper | Sonogashira Coupling / Cyclization | Construction of the benzofuran ring from an o-halophenol and a terminal alkyne. | nih.govacs.org |

| Copper Catalyst | Aerobic Oxidative Cyclization | One-pot synthesis of benzofurans from phenols and alkynes using O₂ as the oxidant. | rsc.org |

These advanced strategies represent the cutting edge of benzofuran synthesis, enabling the efficient and versatile production of complex derivatives.

Base-Promoted Substitution Reactions

The chlorine atom at the C-3 position of the benzofuran ring is susceptible to nucleophilic substitution, particularly when promoted by a base. This reactivity allows for the introduction of a variety of functional groups, significantly diversifying the molecular scaffold. While direct substitution on this compound can be challenging, reactions on its ester derivatives are more commonly reported.

In these reactions, a suitable nucleophile, facilitated by a base, displaces the chloride ion. The choice of base is crucial and often depends on the strength of the nucleophile. Common bases include potassium carbonate or sodium hydride, which can deprotonate the nucleophile, increasing its reactivity. For example, the reaction of a 3-chlorobenzofuran-2-carboxylate ester with a phenol (B47542) or thiol in the presence of a base leads to the formation of 3-aryloxy or 3-arylthio derivatives, respectively. This strategic substitution is a key step in building more complex molecules from the this compound template.

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation has emerged as a valuable green chemistry tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govnih.gov In the context of benzofuran synthesis, ultrasound has been effectively used to promote cyclization and coupling reactions. nih.govnih.govresearchgate.net

For instance, the synthesis of benzofuran-2-carboxylate derivatives, which are precursors or analogues of this compound, has been achieved using ultrasound-assisted methods. One approach involves the reaction of a salicylaldehyde derivative with an ethyl chloroacetate (B1199739) in the presence of a base under ultrasonic irradiation. nih.gov This method accelerates the O-alkylation and subsequent intramolecular cyclization. Similarly, one-pot syntheses of 2-substituted benzofurans have been developed that utilize ultrasound to drive sequential coupling reactions, demonstrating the utility of this technique in efficiently constructing the core benzofuran structure. nih.govresearchgate.net The cavitation effect induced by ultrasound enhances mass transfer and energizes the reacting molecules, thereby accelerating the synthetic process. nih.gov

Table 1: Examples of Ultrasound-Assisted Synthesis in Benzofuran Systems

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Bromo-substituted salicylaldehyde, Ethyl chloroacetate | KOH, Ultrasonic irradiation | Ethyl benzofuran-2-carboxylate | nih.gov |

| (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol | 10% Pd/C-CuI-PPh3-Et3N, K2CO3, Ultrasound | 2-(Het)aryl substituted benzofurans | nih.govresearchgate.net |

| 2,3-Dihydrobenzofuran-5-carbaldehyde, Aromatic ketones | Ultrasonic irradiation | Dihydrobenzofuran-chalcone derivatives | semanticscholar.org |

Friedel-Crafts Acylation in Related Benzofuran Systems

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In benzofuran systems, this reaction typically occurs on the benzene (B151609) portion of the molecule, as the furan (B31954) ring is prone to polymerization under the strong Lewis acid conditions required. However, the regioselectivity can be complex. Acylation of benzofuran itself often leads to a mixture of products, with substitution at the 2- and 3-positions of the furan ring also possible, though this can result in low regioselectivity. nih.gov

More controlled and synthetically useful applications of this reaction type involve intramolecular cyclizations. nih.gov For example, α-aryloxyaryl ketones can undergo intramolecular Friedel-Crafts acylation, catalyzed by Lewis acids like Ga(OTf)₃ or protic acids like p-toluenesulfonic acid (pTSA), to form the benzofuran ring system. nih.gov This approach provides a reliable method for constructing multisubstituted benzofurans. In the case of 2,3-disubstituted benzofurans, such as 2,3-dimethylbenzofuran, Friedel-Crafts acetylation has been shown to primarily yield the 6-acetyl derivative, with some rearrangement products also observed. rsc.org For a molecule like this compound, the presence of the electron-withdrawing carboxylic acid and chloro groups would deactivate the ring towards conventional Friedel-Crafts acylation.

Derivatization Strategies of this compound

Formation of Esters and Amides

The carboxylic acid group at the C-2 position is a prime site for derivatization, most commonly through the formation of esters and amides. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility and bioavailability, and for creating libraries of related compounds for biological screening. nih.govresearchgate.net

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. The reaction of this compound with an alcohol in the presence of a dehydrating agent or catalyst yields the corresponding ester.

Amidation involves coupling the carboxylic acid with a primary or secondary amine. nih.govmdpi.com This reaction usually requires activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. researchgate.net This method allows for the synthesis of a wide array of N-substituted benzofuran-2-carboxamides. nih.gov

Table 2: Synthesis of Ester and Amide Derivatives

| Derivative Type | Reagents | Key Intermediate | Product Class |

| Ester | Alcohol, Acid catalyst | - | 3-Chlorobenzofuran-2-carboxylate ester |

| Amide | 1. Oxalyl chloride or Thionyl chloride; 2. Amine, Base | Acyl chloride | N-substituted 3-chlorobenzofuran-2-carboxamide |

Introduction of Sulfenylated Moieties

The introduction of sulfur-containing functional groups, or sulfenylation, onto the benzofuran scaffold can significantly impact the molecule's biological activity. Research has shown that incorporating a sulfur atom into substituents at the C-3 position of the benzofuran ring can markedly improve the compound's potency as an inhibitor of ischemic cell death. nih.gov

This strategic modification is often achieved by first creating a nucleophilic center at the C-3 position, or more commonly, by starting with a C-3 amino-substituted benzofuran-2-carboxylate. This amine can then be acylated with a reagent containing a sulfenylated moiety. For example, reacting a 3-aminobenzofuran-2-carboxylate with an acyl chloride like 2-(4-nitrophenylsulfanyl)acetyl chloride introduces the desired sulfur-linked side chain. This approach has led to the development of potent compounds such as 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester. nih.gov

Hybrid Compound Synthesis Incorporating Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. This compound and its derivatives serve as valuable platforms for creating such hybrid compounds, often by linking them to other heterocyclic systems known for their biological activities, such as piperazine, tetrazole, or imidazole. nih.gov

The synthesis of these hybrids typically involves using the carboxylic acid function as a handle for connection. After activation (e.g., conversion to an acyl chloride), the benzofuran core can be coupled with an amine-containing heterocycle to form a stable amide linkage. arabjchem.org Alternatively, the C-3 chloro group can be substituted by a nitrogen atom of a heterocycle in a nucleophilic substitution reaction. These synthetic strategies allow for the creation of diverse libraries of benzofuran-heterocycle hybrids, which have been explored for various therapeutic applications, including as anti-inflammatory and antitubercular agents. nih.govarabjchem.org

Table 3: Examples of Heterocyclic Scaffolds in Hybrid Compounds

| Heterocyclic Scaffold | Linkage Type | Potential Application Area | Reference |

| Piperazine | Amide | Anti-inflammatory | nih.gov |

| Imidazole | Amide / Alkyl | Anti-inflammatory | nih.gov |

| Pyrazole (B372694) | Various | Anti-inflammatory, Antitubercular | nih.govarabjchem.org |

| Tetrazole | Alkyl | Anti-inflammatory | nih.gov |

Quinoxaline-Benzofuran Hybrids

The synthesis of quinoxaline-benzofuran hybrids from this compound typically involves a condensation reaction between a derivative of the benzofuran starting material and a substituted o-phenylenediamine (B120857). A common strategy commences with the conversion of this compound to its more reactive acid chloride derivative, 3-chlorobenzofuran-2-carbonyl chloride. This is generally achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acid chloride can then be reacted with an appropriately substituted o-phenylenediamine. The initial step is an acylation reaction, forming an amide intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of the quinoxaline (B1680401) ring fused to the benzofuran core. The specific substitution pattern on the o-phenylenediamine determines the final substitution on the quinoxaline portion of the hybrid molecule.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| 3-Chlorobenzofuran-2-carbonyl chloride | o-Phenylenediamine | Acylation followed by cyclization | 2-(3-Chlorobenzofuran-2-yl)quinoxaline |

| 3-Chlorobenzofuran-2-carbonyl chloride | 4,5-Dimethyl-1,2-phenylenediamine | Acylation followed by cyclization | 6,7-Dimethyl-2-(3-chlorobenzofuran-2-yl)quinoxaline |

Quinoline-Benzofuran Hybrids

The construction of quinoline-benzofuran hybrids from this compound can be approached through several synthetic routes, often involving the formation of an amide bond followed by a cyclization reaction, such as the Conrad-Limpach or Doebner-von Miller reactions.

A plausible pathway involves the conversion of this compound to its corresponding anilide by reaction with an aniline (B41778) derivative. This can be achieved by first activating the carboxylic acid, for instance, by forming the acid chloride, and then reacting it with the desired aniline. The resulting N-aryl-3-chlorobenzofuran-2-carboxamide can then undergo intramolecular cyclization under acidic conditions to form the quinoline (B57606) ring. The substitution pattern on the aniline precursor will dictate the substitution on the resulting quinoline ring.

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | 1. SOCl₂2. Aniline | N-Phenyl-3-chlorobenzofuran-2-carboxamide | 2-(3-Chlorobenzofuran-2-yl)quinolin-4-ol |

| This compound | 1. SOCl₂2. p-Toluidine | N-(4-Methylphenyl)-3-chlorobenzofuran-2-carboxamide | 6-Methyl-2-(3-chlorobenzofuran-2-yl)quinolin-4-ol |

Indole-Benzofuran Hybrids

The synthesis of indole-benzofuran hybrids can be achieved through methodologies such as the Fischer indole (B1671886) synthesis. While direct use of this compound is challenging, its derivatives are valuable precursors. For instance, the related 3-chlorobenzofuran-2-carbaldehyde can be utilized. A synthetic route starting from 3-chlorobenzofuran-2-carbaldehydes involves a three-step process to form 3-aminothieno[3,2-b]benzofuran-2-carboxylates. These intermediates then undergo a one-pot Fischer indolization with various arylhydrazines to yield 6H-benzofuro[2',3':4,5]thieno[3,2-b]indoles. nih.gov

This transformation highlights a strategic conversion of the C-2 substituent of the benzofuran ring to facilitate the construction of the indole moiety. Although this example starts from the carbaldehyde, it establishes a proof of concept for the versatility of 3-substituted benzofuran-2-carbonyl compounds in the synthesis of complex heterocyclic systems.

| Intermediate | Reagent | Key Reaction | Product Core |

| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | Phenylhydrazine hydrochloride | Fischer Indolization | Benzofuro[2',3':4,5]thieno[3,2-b]indole |

| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | 4-Methoxyphenylhydrazine hydrochloride | Fischer Indolization | Methoxy-substituted Benzofuro[2',3':4,5]thieno[3,2-b]indole |

Triazole-Benzofuran Hybrids

The synthesis of triazole-benzofuran hybrids from this compound can be accomplished through the formation of a key intermediate, a hydrazide, followed by cyclization with appropriate reagents.

Initially, this compound is converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-chlorobenzofuran-2-carbohydrazide. This hydrazide is a versatile building block for the synthesis of various five-membered heterocyclic rings.

For the construction of a 1,2,4-triazole (B32235) ring, the carbohydrazide (B1668358) can be reacted with a one-carbon synthon. For example, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can lead to the formation of a 3-thiol-substituted 1,2,4-triazole ring attached to the benzofuran core. Alternatively, reaction with an orthoester can yield a non-substituted triazole ring.

| Intermediate | Reagents | Key Transformation | Product |

| 3-Chlorobenzofuran-2-carbohydrazide | 1. CS₂/KOH2. N₂H₄ | Cyclization | 4-Amino-5-(3-chlorobenzofuran-2-yl)-4H-1,2,4-triazole-3-thiol |

| 3-Chlorobenzofuran-2-carbohydrazide | HC(OEt)₃ | Cyclization | 3-(3-Chlorobenzofuran-2-yl)-1H-1,2,4-triazole |

Spectroscopic Characterization and Structural Elucidation of 3 Chlorobenzofuran 2 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 3-Chlorobenzofuran-2-carboxylic acid is expected to display distinct signals corresponding to the protons on the benzofuran (B130515) core and the carboxylic acid group. The aromatic protons typically appear in the downfield region, between 7.0 and 8.0 ppm, with their exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) dictated by their position on the benzene (B151609) ring and their coupling with adjacent protons. The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet at a chemical shift greater than 10 ppm.

For comparison, the analog 3-chlorobenzofuran-2-carbaldehyde shows aromatic protons in the range of 7.39-7.74 ppm and a characteristic singlet for the aldehydic proton at 10.03 ppm. arabjchem.org In another analog, 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid , the carboxylic proton appears as a broad singlet far downfield at 13.42 ppm, while its aromatic protons are observed between 7.37 and 8.57 ppm. unimi.it Similarly, the carboxylic acid proton in 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid is observed at 12.88 ppm. researchgate.net This evidence supports the predicted downfield shift for the carboxylic proton in the title compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 10 | Broad Singlet |

| H-4 | ~ 7.7-7.8 | Multiplet |

| H-5 | ~ 7.3-7.5 | Multiplet |

| H-6 | ~ 7.3-7.5 | Multiplet |

| H-7 | ~ 7.5-7.6 | Multiplet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The most downfield signal corresponds to the carboxylic acid carbonyl carbon (C=O), typically appearing in the range of 160-170 ppm. The carbons of the benzofuran ring resonate at chemical shifts characteristic of their electronic environment. The carbon atom bonded to the chlorine (C-3) and the oxygen-bearing carbons of the furan (B31954) ring (C-2 and C-7a) show distinct shifts influenced by these heteroatoms.

In the analog 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid , the carboxylic carbon resonates at 168.12 ppm. unimi.it The carbons of the benzofuran moiety in this analog appear between 104.82 and 154.63 ppm. unimi.it For 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid , the carboxylic carbon is found at 167.59 ppm. spectroscopyonline.com These values from analogs help in assigning the carbon signals for this compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 165 |

| C-2 | ~145 |

| C-3 | ~115-120 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~123 |

| C-6 | ~129 |

| C-7 | ~112 |

| C-7a | ~155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3500-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. chemscene.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is anticipated between 1730 and 1700 cm⁻¹. chemscene.com

Other significant vibrations include the C-O stretch, typically found between 1320 and 1210 cm⁻¹, and a broad O-H wagging (out-of-plane bend) peak around 960-900 cm⁻¹. chemscene.com The vibrations of the benzofuran ring, including C=C stretching of the aromatic and furan rings, will appear in the 1610-1450 cm⁻¹ region. A C-Cl stretching vibration is also expected, though it may be weaker and appear in the fingerprint region. For instance, the IR spectrum of the related compound 3-chlorobenzofuran-2-carbaldehyde shows a strong C=O stretch at 1679 cm⁻¹ and a C-Cl absorption at 758 cm⁻¹. arabjchem.org Another analog, 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid , displays its carboxylic C=O stretch at 1697 cm⁻¹ and a broad O-H stretch at 3449 cm⁻¹. unimi.it

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3500 - 2500 (very broad) |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 (strong) |

| C=C Stretch | Aromatic/Furan Ring | 1610 - 1450 |

| C-O Stretch | Carboxylic Acid/Furan | 1320 - 1210 |

| O-H Wag | Carboxylic Acid | 960 - 900 (broad) |

| C-Cl Stretch | Chloroalkene | ~760 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₉H₅ClO₃, with a calculated molecular weight of approximately 196.59 g/mol . rsc.org HRMS analysis, typically using electrospray ionization (ESI), would confirm this by providing an exact mass measurement consistent with this formula.

Advanced Spectroscopic Techniques in Benzofuran Research (e.g., UV-Vis Spectroscopy, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of benzofuran derivatives. These techniques provide insights into how the molecular structure, substituent effects, and solvent environment influence the absorption and emission of light. While specific experimental data for this compound is not extensively available in public literature, a comprehensive understanding can be built by examining its parent compound, benzofuran-2-carboxylic acid, and other substituted benzofuran analogs.

The electronic absorption spectra of benzofuran derivatives are characterized by multiple absorption bands, typically arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzofuran ring. For the parent compound, benzofuran-2-carboxylic acid, the UV spectrum shows characteristic absorption maxima. nist.gov The introduction of a chlorine atom at the 3-position, as in this compound, is expected to induce a bathochromic (red) shift in the absorption maxima. This is due to the electron-donating mesomeric effect of the halogen, which can extend the π-conjugation of the system, and its electron-withdrawing inductive effect.

The solvent environment can also significantly impact the UV-Vis absorption spectra of benzofuran derivatives, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima.

Fluorescence spectroscopy provides complementary information on the excited state properties of these molecules. Many benzofuran derivatives are known to be fluorescent, emitting light upon excitation at a suitable wavelength. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is also influenced by substituents and solvent polarity. The introduction of electron-donating or electron-withdrawing groups can modulate the fluorescence quantum yield and the emission wavelength. For instance, some benzofuran derivatives exhibit enhanced fluorescence, making them suitable for applications as fluorescent probes and markers. researchgate.net

The following table summarizes the available spectroscopic data for benzofuran-2-carboxylic acid and a related chloro-substituted benzofuran derivative to provide a comparative context for the properties of this compound.

Theoretical studies, such as those employing density functional theory (DFT), have also been used to predict the electronic and spectroscopic properties of benzofuran derivatives. These computational methods can provide valuable insights into the electronic transitions and help in the interpretation of experimental spectra, particularly in cases where experimental data is scarce.

Computational Chemistry and Theoretical Investigations of 3 Chlorobenzofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study the properties of benzofuran (B130515) derivatives. researchgate.netphyschemres.org DFT calculations for 3-Chlorobenzofuran-2-carboxylic acid would typically be performed using a basis set like B3LYP/6-311++G(d,p) to analyze its structural and electronic properties. researchgate.netnih.gov

The first step in a typical DFT study is geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. physchemres.org For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. Studies on the related compound, 1-benzofuran-2-carboxylic acid, have shown that the molecule is planar. researchgate.net It is expected that this compound would also exhibit a largely planar geometry, with the carboxylic acid group being a key feature. physchemres.org

A significant aspect of the conformation is the potential for dimerization through hydrogen bonding between the carboxylic acid groups of two molecules, a common feature observed in carboxylic acids. researchgate.net Theoretical calculations can compare the stability of the monomeric and dimeric forms. For benzofuran-2-carboxylic acid, the dimer is formed via strong hydrogen bonds between the carboxylic groups. researchgate.net The optimized geometric parameters, such as bond lengths and angles, calculated by DFT methods for similar compounds have shown good agreement with experimental data obtained from X-ray diffraction. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (XRD) |

|---|---|---|---|

| Bond Length | C14-O15 | 1.218 Å | 1.252 Å |

| Bond Length | C14-O16 | 1.362 Å | 1.278 Å |

| Bond Length | C14-C7 | 1.466 Å | 1.457 Å |

| Bond Angle | O15-C14-O16 | 122.0° | 120.3° |

| Bond Angle | O15-C14-C7 | 125.1° | 123.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. bhu.ac.in The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This parameter is vital for understanding charge transfer interactions within the molecule. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group would be expected to influence the energies of the frontier orbitals. DFT calculations allow for the precise determination of these energy levels and the resulting gap. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | researchgate.net |

| 7-methoxy-benzofuran-2-carboxylic acid | Not Specified | Not Specified | 4.189 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons, which are favorable for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas, which are susceptible to nucleophilic attack.

Green regions represent neutral or zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction. researchgate.netnih.gov The hydrogen atom of the hydroxyl group would exhibit a strongly positive potential (blue), indicating its acidic nature. The presence of the electronegative chlorine atom would also influence the potential distribution on the benzofuran ring system.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. scispace.comnih.gov Computational methods, particularly DFT, can predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). physchemres.org Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov

The NLO response in organic molecules often arises from intramolecular charge transfer, typically occurring in systems with electron donor and acceptor groups connected by a π-conjugated bridge. physchemres.org In this compound, the benzofuran ring acts as a π-system. The presence of both an electron-withdrawing chlorine atom and a carboxylic acid group can enhance NLO properties. nih.govrsc.org Theoretical calculations can quantify these effects and help in the design of novel benzofuran derivatives with optimized NLO responses. researchgate.net

Molecular Dynamics Simulations

While specific Molecular Dynamics (MD) simulations for this compound are not prominently featured in the searched literature, this technique is widely applied to study the dynamic behavior of related benzofuran derivatives, especially in biological contexts. researchgate.net MD simulations can be used to assess the stability of a ligand-protein complex over time, providing insights that are complementary to static molecular docking studies. mdpi.commdpi.com For instance, if this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its interactions within the enzyme's active site, revealing the flexibility of the complex and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical frameworks)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural features of a molecule determine its physicochemical properties and, consequently, its biological activity. nih.govmdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For benzofuran derivatives, this could be anticancer or antimicrobial activity. nih.govnih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound. These can be categorized as 1D, 2D, or 3D descriptors. Quantum chemical descriptors derived from DFT calculations—such as HOMO and LUMO energies, dipole moment, and atomic charges—are often used. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. mdpi.com

For this compound, a QSAR study would involve synthesizing and testing a series of related benzofuran-2-carboxylic acid derivatives to understand how different substituents at various positions affect a specific biological activity. The resulting model could then predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. mdpi.com

Biological Activities and Pharmacological Potential of 3 Chlorobenzofuran 2 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Benzofuran-2-carboxylic Acid Derivatives

The biological potency of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence activity and for designing more effective therapeutic agents. nih.gov

Research has consistently shown that substituents at various positions of the benzofuran ring significantly impact biological activity. The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Position C-2: The C-2 position is frequently identified as a key site for modulating activity. Preliminary SAR studies have indicated that an ester or carboxylic acid group at this position is a critical determinant for the cytotoxic activity of benzofuran compounds. nih.govnih.gov Furthermore, attaching various heterocyclic rings or aryl groups like phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) at C-2 has been shown to yield good antibacterial activity. nih.gov

Position C-3: The C-3 position is also vital for determining the specificity of antibacterial action. nih.gov For instance, the introduction of aryl substituents at C-3 via a methanone (B1245722) linker has been explored, with SAR studies revealing that hydroxyl groups on these aryl rings can lead to good antibacterial activities. nih.gov

Benzene (B151609) Ring Positions (C-4 to C-7): Substitutions on the benzene portion of the benzofuran scaffold are also influential. Notably, a hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of certain derivatives. In some cases, blocking this hydroxyl group resulted in a complete loss of activity against tested bacterial strains. nih.gov

These findings underscore the importance of the substitution pattern around the benzofuran core in defining the pharmacological profile of its derivatives.

The introduction of halogen atoms, particularly chlorine, into the benzofuran structure is a widely used strategy to enhance biological potency. researchgate.neteurochlor.org Halogenation can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. researchgate.netmattioli1885journals.com

The position of the halogen is a critical factor. For example, studies on benzofuran-based pyrazole (B372694) derivatives have shown that chloro substituents on the pyrazole moiety are closely related to their antibacterial activity. nih.gov Similarly, in another series of compounds, chloro, fluoro, bromo, and nitro functionalized derivatives demonstrated superior activity compared to non-halogenated analogues. rsc.org The presence of a chlorine atom on an attached phenyl ring has also been found to increase antibacterial activity against S. aureus. mattioli1885journals.com

Specifically, for 3-chlorobenzofuran (B1601996) derivatives, a novel series was designed and synthesized as potential antitubercular agents, demonstrating the targeted use of C-3 chlorination in drug design. arabjchem.org It has been suggested that regardless of the specific halogen used (Cl, Br, or F), halogen-substituted compounds consistently exhibit significant cytotoxicity, implying that the presence of a halogen is more critical than its type for certain activities. nih.gov

The carboxylic acid group, particularly at the C-2 position of the benzofuran ring, is a key pharmacophoric feature that significantly influences the biological activity of these derivatives. nih.gov This functional group is crucial for interacting with biological targets, often through the formation of hydrogen bonds or ionic interactions.

Studies have identified the benzofuran-2-carboxylic acid scaffold as a potent mimic of phosphotyrosine (pTyr), enabling the design of specific enzyme inhibitors. mdpi.com The antibacterial activity of 2-salicyloylbenzofuran derivatives was found to be significantly enhanced by the presence of a carboxylic acid group, with these compounds exhibiting potent activity against several Gram-positive bacterial strains. nih.gov The acidic nature of this moiety can also impact the pharmacokinetic properties of the compound, such as solubility and cell permeability. While the free acid is often crucial for target binding, it is sometimes converted to an ester to create a prodrug with improved bioavailability. nih.gov

Antimicrobial and Antibacterial Activities

Derivatives of benzofuran-2-carboxylic acid are recognized for their broad-spectrum antimicrobial properties. nih.govmattioli1885journals.com The conjugation of the benzofuran nucleus with other bioactive moieties, combined with strategic substitutions like chlorination, has led to the development of potent antibacterial agents.

Derivatives of 3-chlorobenzofuran and related benzofuran-2-carboxylic acids have demonstrated significant inhibitory activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Bacillus subtilis and Staphylococcus aureus (MSSA/MRSA): Several series of benzofuran derivatives have been evaluated against these common Gram-positive bacteria. Amide derivatives of benzodifuran-2-carboxylic acid were screened against B. subtilis and S. aureus. nih.gov In other studies, benzofuran derivatives with a hydroxyl group at the C-4 position of a C-3 substituent showed excellent activity against methicillin-sensitive (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains, with MIC₈₀ values of 0.39 µg/mL and 0.78 µg/mL, respectively. nih.gov Another study highlighted 2-salicyloylbenzofuran derivatives bearing a carboxylic acid functional group as potent agents against both MSSA and MRSA. nih.gov

Streptococcus faecalis: The antibacterial spectrum of benzofuran-2-carboxylic acid derivatives also extends to S. faecalis. A series of 2-salicyloylbenzofurans demonstrated notable activity against this Gram-positive bacterium, with one of the most potent compounds showing a Minimum Inhibitory Concentration (MIC) as low as 0.06 mM. nih.gov

Mycobacterium tuberculosis: A significant development in this area is the specific investigation of 3-chlorobenzofuran derivatives as antitubercular agents. A novel series of compounds containing the 3-chlorobenzofuran scaffold linked to pyrazole moieties was synthesized and screened against the multidrug-resistant Mycobacterium tuberculosis H37Rv strain. Several of these compounds exhibited excellent inhibitory potency, with the most active derivative showing an IC₅₀ value of 51.24 µM and an IC₉₀ value of 88.04 µM. arabjchem.org This highlights the potential of the 3-chlorobenzofuran-2-carboxylic acid backbone in developing new treatments for tuberculosis. nih.gov

The table below summarizes the antimicrobial activity of selected benzofuran derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Activity Measurement | Potency |

| 3-Chlorobenzofuran-pyrazole derivatives arabjchem.org | Mycobacterium tuberculosis H37Rv | IC₅₀ / IC₉₀ | 51.24 µM / 88.04 µM (most potent) |

| 2-Salicyloylbenzofuran-carboxylic acid derivs. nih.gov | S. faecalis | MIC | 0.06–0.12 mM |

| 2-Salicyloylbenzofuran-carboxylic acid derivs. nih.gov | MSSA | MIC | 0.06–0.12 mM |

| 2-Salicyloylbenzofuran-carboxylic acid derivs. nih.gov | MRSA | MIC | 0.12–0.27 mM |

| 3-Methanone-benzofuran derivatives nih.gov | S. aureus (MSSA) | MIC₈₀ | 0.39 µg/mL |

| 3-Methanone-benzofuran derivatives nih.gov | S. aureus (MRSA) | MIC₈₀ | 0.78 µg/mL |

While the precise mechanisms of action for many this compound derivatives are still under investigation, research into the broader benzofuran class provides valuable insights into their potential modes of antibacterial activity.

One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, some benzofuran derivatives have been identified as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB). This enzyme is a crucial virulence factor that helps the bacterium survive within host macrophages, making it an attractive target for new antitubercular drugs. nih.gov

Another potential target is the enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan. In silico screening and subsequent in vitro testing have identified compounds with a benzofuran ring that exhibit antibacterial activity, likely through the inhibition of this enzyme. The carboxylic acid group on these molecules was predicted to form critical hydrogen or ionic bonds with key amino acid residues in the enzyme's active site, such as Arginine-188. mdpi.com

These findings suggest that benzofuran-2-carboxylic acid derivatives, including their chlorinated analogues, may exert their antimicrobial effects by targeting and disrupting fundamental cellular processes in bacteria, such as cell wall synthesis or virulence factor function.

Antiproliferative and Anticancer Activities

Derivatives of benzofuran-2-carboxylic acid have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cell lines and modulate key cellular pathways involved in tumorigenesis.

Inhibition of Cancer Cell Lines (e.g., Breast Cancer, Human Mammary Gland Epithelial Cells)

Numerous studies have investigated the cytotoxic effects of benzofuran-2-carboxylic acid derivatives against a range of human cancer cell lines. Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have shown potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines, including MM231 (breast). nih.gov Other research has focused on breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, certain benzofuran-based carboxylic acid derivatives have been examined for their antiproliferative action against these cell lines. nih.govnih.gov One study reported that benzofuran-2-acetic methyl ester derivatives significantly inhibited the growth of human estrogen receptor-alpha positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, while not affecting the growth of normal breast epithelial cells (MCF-10A).

While these studies establish the anticancer potential of the broader benzofuran-2-carboxylic acid scaffold, specific data focusing solely on this compound derivatives and their activity against breast cancer and normal mammary gland epithelial cells is not extensively detailed in the reviewed literature.

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cell Line | Activity | Source |

|---|---|---|---|

| Benzofuran-2-carboxamides | MM231 (Breast Cancer) | Potent cytotoxicity at low micromolar concentrations | nih.gov |

| Benzofuran-based carboxylic acids | MCF-7, MDA-MB-231 (Breast Cancer) | Antiproliferative action | nih.govnih.gov |

| Benzofuran-2-acetic methyl esters | MCF-7, MDA-MB-231 (Breast Cancer) | Significant growth inhibition | |

| Benzofuran-2-acetic methyl esters | MCF-10A (Normal Breast Epithelial) | No effect on growth |

Modulation of Cellular Pathways (e.g., NF-κB Inhibition, Carbonic Anhydrase Inhibition, EGFRT790M/BRAFV600E Pathways)

The anticancer effects of benzofuran derivatives are often linked to their ability to modulate specific cellular signaling pathways.

NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Several novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov One study identified benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity. nih.gov Another study on heterocyclic/benzofuran hybrids also highlighted their potential to inhibit the NF-κB signaling pathway. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation, and certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are associated with cancer progression. Novel benzofuran-based carboxylic acid derivatives have been designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Some of these derivatives have demonstrated effective and selective inhibitory action toward the cancer-related hCA IX and XII isoforms over the off-target hCA I and II isoforms. nih.govnih.gov Specifically, certain benzofuran-containing carboxylic acid derivatives have been identified as submicromolar hCA IX inhibitors. nih.govnih.gov

EGFRT790M/BRAFV600E Pathways: The epidermal growth factor receptor (EGFR) and BRAF are key proteins in signaling pathways that control cell growth and division. Mutations in these proteins, such as EGFRT790M and BRAFV600E, can lead to uncontrolled cell growth and cancer. While research has been conducted on inhibitors of these pathways, the direct investigation of this compound derivatives is not prominent in the available literature. One study focused on 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of these mutant pathways, which, while containing a chloro-substitution, belong to a different heterocyclic class. nih.govmdpi.comresearchgate.net

Molecular Docking Studies with Biological Targets (e.g., hCA II, hCA IX, Threonine Protein Kinase 6, Arora 2 Kinase)

Molecular docking studies are computational methods used to predict the binding orientation of a small molecule to a target protein. These studies provide insights into the potential mechanism of action of a compound.

hCA II and hCA IX: Docking studies have been performed to understand the interaction of various inhibitors with human carbonic anhydrase isoforms. For instance, new thiopyrimidine-benzenesulfonamide conjugates were docked in the hCA II active site to explain their promising inhibitory activity. nih.gov While benzofuran-based carboxylic acids have been identified as hCA IX inhibitors, specific molecular docking studies detailing the binding of this compound derivatives with hCA II and hCA IX are not extensively covered in the provided search results. nih.govnih.govnih.gov

Threonine Protein Kinase 6 and Aurora 2 Kinase: There is a lack of specific molecular docking studies in the provided literature that investigate the interaction of this compound derivatives with Threonine Protein Kinase 6. One study performed a molecular docking analysis of 3-methyl-1-benzofuran-2-carbohydrazide (B165131) and found it to be most active against Aurora 2 kinase (also referred to as Arora 2 kinase). However, this study did not involve a 3-chloro substituted derivative.

Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is a known risk factor for various diseases, including cancer. Benzofuran derivatives have been investigated for their anti-inflammatory potential. Studies have shown that some benzofuran derivatives can inhibit neutrophil respiratory burst and suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2. nih.govmdpi.com Furthermore, research on heterocyclic/benzofuran hybrids has demonstrated their ability to inhibit the generation of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory factors. nih.gov While the benzofuran scaffold is associated with anti-inflammatory activity, specific studies detailing the anti-inflammatory properties of this compound derivatives are limited in the reviewed literature. researchgate.net

Table 2: Reported Anti-inflammatory Activities of Benzofuran Derivatives

| Derivative Type | Mechanism of Action | Source |

|---|---|---|

| Benzofuran derivatives | Inhibition of neutrophil respiratory burst | nih.gov |

| Benzofuran derivatives | Inhibition of COX-2 and iNOS expression | mdpi.com |

| Heterocyclic/benzofuran hybrids | Inhibition of nitric oxide (NO) generation | nih.gov |

| Heterocyclic/benzofuran hybrids | Down-regulation of pro-inflammatory factors | nih.gov |

Future Directions and Research Perspectives on 3 Chlorobenzofuran 2 Carboxylic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 3-Chlorobenzofuran-2-carboxylic acid and its derivatives is geared towards methods that are not only efficient but also environmentally sustainable. Current synthetic strategies often serve as a starting point for more complex derivatives. For instance, 3-chlorobenzofuran-2-carbaldehyde, a closely related precursor, can be synthesized from 2-(2-carboxyphenoxy)acetic acid using a Vilsmeier reagent. arabjchem.org However, this method involves harsh conditions and can result in modest yields (15-20%). arabjchem.org

Future approaches will likely focus on improving these aspects. The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis. nih.gov Methodologies such as microwave-assisted organic synthesis (MAOS) and visible-light-mediated reactions are gaining prominence for their ability to reduce reaction times, improve yields, and often eliminate the need for harsh catalysts or solvents. nih.govmdpi.com For example, microwave-assisted nucleophilic aromatic substitution (SNAr) has been successfully used to create C-C bonds in related heterocyclic systems, offering good yields (55-82%) in minutes. nih.govfrontiersin.org

Furthermore, modular strategies that allow for the rapid diversification of the benzofuran (B130515) core are highly desirable. Techniques like palladium-catalyzed C-H arylation, combined with transamidation chemistry, enable the synthesis of a wide array of C3-substituted benzofuran-2-carboxamides from a simple benzofuran-2-carboxylic acid precursor in just a few steps. mdpi.com Adapting such efficient and modular routes for the synthesis of this compound itself represents a key area for future development, aiming to create diverse compound libraries for biological screening with greater atom economy and reduced environmental impact.

Table 1: Comparison of Synthetic Methodologies

| Method | Key Features | Potential Advantages for Sustainability & Efficiency | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Used for formylation; can introduce the chloro-substituent. | Established method. | arabjchem.org |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. | Significantly reduced reaction times, improved yields, simplified workup. | nih.govfrontiersin.org |

| Palladium-Catalyzed C-H Arylation | Enables direct functionalization of the C-H bond at the C3 position. | High modularity, allows for rapid creation of diverse derivatives. | mdpi.com |

| Click Chemistry | Used to link benzofuran-2-carboxylate with other molecules (e.g., azides). | High yields, mild and environmentally friendly reaction conditions. | niscair.res.in |

Advanced Characterization of Solid-State Structures and Polymorphism

A thorough understanding of the three-dimensional structure of a molecule is fundamental to drug design. While specific crystallographic data for this compound is not widely published, future research will necessitate its detailed solid-state characterization using techniques like single-crystal X-ray diffraction.

Such studies on related halogenated benzofuran derivatives have revealed crucial structural information. For example, X-ray analysis of a chloro-substituted 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative identified an intramolecular C=O···Cl halogen bond that stabilizes the molecule's conformation. semanticscholar.org The crystal packing was further determined by a network of intermolecular C-H···O hydrogen bonds and other non-covalent interactions, which dictate the material's physical properties. semanticscholar.org

Investigating the solid-state structure of this compound would provide invaluable insights into its molecular geometry and intermolecular interactions. Furthermore, exploring the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is critical for pharmaceutical development. Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability, which directly impact a drug's efficacy. Therefore, comprehensive screening and characterization of potential polymorphs of this compound will be an essential step in its journey toward clinical application.

Targeted Drug Design and Optimization Based on SAR

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, providing a roadmap for optimizing a lead compound's biological activity. For derivatives of the benzofuran-2-carboxylic acid scaffold, several key SAR insights have been established, guiding future drug design efforts.

Halogen substitution on the benzofuran ring is a critical determinant of cytotoxic activity. nih.gov While the specific type of halogen (Cl, Br, F) may not significantly impact cytotoxicity, its position on the ring is of great importance. nih.gov This highlights the role of the chlorine atom at the C3 position in this compound as a potentially key feature for biological activity.

Further modifications to the core structure have yielded important SAR data:

Anticancer Activity: For benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, groups on the N-phenyl ring that exert a positive mesomeric effect (+M) tend to potentiate anticancer activity. nih.gov In one study, a hydroxyl group at the para position of the N-phenyl ring (compound 3m) resulted in a lead scaffold with outstanding anticancer and NF-κB inhibitory activity. nih.gov

Ischemic Cell Death Inhibition: In a series of 3-substituted-benzofuran-2-carboxylic esters, the introduction of a sulfur atom into the substituent at the C3 position markedly improved inhibitory potency against ischemic cell death. nih.gov

Antitubercular Activity: The furan (B31954) ring itself is considered a crucial part of the pharmacophore for activity against Mycobacterium tuberculosis. mdpi.com

These findings provide a strong foundation for the targeted design of new this compound derivatives. Future work will involve the systematic modification of the scaffold—for example, by introducing different substituents on the benzene (B151609) ring or altering the carboxylic acid group to amides or esters—to fine-tune potency, selectivity, and pharmacokinetic properties.

Table 2: Structure-Activity Relationship (SAR) Summary for Benzofuran-2-Carboxylic Acid Derivatives

| Therapeutic Area | Key Structural Feature | Effect on Activity | Reference |

|---|---|---|---|

| Anticancer | Halogen substitution on the benzofuran ring | Important for cytotoxicity; position is critical. | nih.gov |

| Anticancer | +M effect groups on N-phenylamide ring | Potentiates activity. | nih.gov |

| Ischemic Cell Death Inhibition | Sulfur atom in the C3-position substituent | Markedly improves potency. | nih.gov |

| Antituberculosis | Furan/Benzofuran core | Considered essential to the pharmacophore. | mdpi.com |

Exploration of Additional Therapeutic Applications and Mechanistic Studies

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, suggesting a rich potential for diverse therapeutic applications. Current research has identified activities in several key areas:

Anticancer and Immunotherapy: Benzofuran derivatives have shown potent cytotoxic activities against a range of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers. nih.gov A significant mechanism of action is the inhibition of NF-κB transcriptional activity, a key pathway in cancer cell survival and proliferation. nih.gov More recently, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a critical negative regulator in the T-cell receptor (TCR) signaling pathway. nih.gov By inhibiting LYP, these compounds can boost antitumor immunity, suppress tumor growth, and synergize with PD-1/PD-L1 checkpoint inhibitors, opening a promising new avenue for cancer immunotherapy. nih.gov

Antitubercular Activity: Congeners of 3-chlorobenzofuran (B1601996) have exhibited excellent inhibitory potency against multidrug-resistant Mycobacterium tuberculosis strains. arabjchem.org

Anti-HIV Activity: Pyrazole (B372694) derivatives synthesized from benzofurans have been identified as potent inhibitors of HIV, acting as either entry inhibitors or non-nucleoside reverse transcriptase inhibitors. nih.gov

Neuroprotection: Esters of 3-substituted-benzofuran-2-carboxylic acid have been evaluated as inhibitors of ischemic cell death, suggesting potential applications in treating conditions like stroke. nih.gov

Future research will focus on elucidating the precise molecular mechanisms underlying these activities. For example, identifying the specific binding targets for antitubercular and anti-HIV derivatives will be crucial for their optimization. Moreover, the broad bioactivity profile suggests that screening these compounds against other therapeutic targets, such as those for inflammatory or viral diseases, could uncover entirely new applications.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is accelerating modern drug discovery. This integrated approach is particularly valuable for exploring the potential of scaffolds like this compound.

Computational tools, such as molecular docking and DFT (Density Functional Theory) calculations, are routinely used to predict how these molecules might interact with specific protein targets. researchgate.net For example, in the development of antitubercular agents, in-silico studies were used to model the binding interactions of 3-chlorobenzofuran derivatives with their target enzyme, helping to explain the observed biological activity. arabjchem.org Similarly, molecular docking was employed to model how a benzofuran-derived pyrazole competitively inhibits HIV-1 protease. nih.gov

This computational pre-screening allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and most favorable properties, saving significant time and resources. The in silico predictions are then validated through experimental work, which includes chemical synthesis, spectroscopic characterization, and biological screening (e.g., cell viability assays, enzyme inhibition assays). arabjchem.orgresearchgate.net This iterative cycle of design, computation, synthesis, and testing is a powerful paradigm for drug discovery.

Future research will leverage more advanced computational techniques, including machine learning and artificial intelligence, to build predictive models for activity and toxicity based on larger datasets of benzofuran derivatives. Combining these powerful in silico methods with high-throughput experimental screening will undoubtedly accelerate the development of novel drugs derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chlorobenzofuran-2-carboxylic acid in laboratory settings?

- Methodological Answer : The compound is typically synthesized via functionalization of the benzofuran core. Key approaches include:

- C–H Arylation : A palladium-catalyzed C–H bond activation strategy can introduce the chloro and carboxylic acid groups at specific positions on the benzofuran scaffold .

- Transamidation : A one-pot, two-step procedure involving intermediate amidation and hydrolysis can yield the carboxylic acid moiety .

- Multi-Step Cyclization : Benzofuran rings are constructed using precursors like substituted phenols, followed by chlorination and oxidation steps .

- Critical Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalyst systems (e.g., Pd(OAc)₂) significantly influence yield.

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and purity. For example, the chloro group’s electron-withdrawing effect causes distinct deshielding in aromatic proton signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting by-products like dechlorinated analogs .

- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and Cl–C vibrations (~750 cm⁻¹) confirm functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates are generated .

- Waste Disposal : Segregate halogenated waste and use licensed contractors for incineration to prevent environmental release of chlorinated by-products .

- Toxicity Mitigation : Avoid inhalation/ingestion; work in a fume hood. In case of exposure, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance C–H activation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates, while reducing agents (e.g., NaBH₄) can suppress side reactions .

- Flow Chemistry : Continuous flow reactors enable precise control of residence time and temperature, minimizing decomposition of heat-sensitive intermediates .

Q. How should researchers address discrepancies in spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve conflicting assignments. For example, ¹³C NMR can distinguish between regioisomers with similar ¹H spectra .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data. Discrepancies >1 ppm may indicate structural misassignment .